![molecular formula C18H20ClN5O B6446720 3-chloro-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640898-56-0](/img/structure/B6446720.png)
3-chloro-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrrolo[2,3-d]pyrimidine derivative . It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates . It is also an intermediate of the bulk drug, Tofatinib, which is widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis with inadequate or intolerant methotrexate response .
Synthesis Analysis
The synthesis of this compound involves several steps. The yield of the final product is around 65% . The synthesis process involves reactions such as alkylation, cyclization, chlorination, oxidation, and SNAr/cyclization .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation, cyclization, chlorination, oxidation, and SNAr/cyclization . These reactions lead to the formation of the pyrrolo[2,3-d]pyrimidine ring system and the introduction of various functional groups.Physical And Chemical Properties Analysis
The compound has a melting point of 217–219 ℃ . It is soluble in DMSO, ethyl acetate, and methanol . The compound’s IR, NMR, and HRMS data provide information about its structure and the functional groups present .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
JAK1 Inhibition:- ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile (also known as ®-6c ) has been identified as a selective JAK1 inhibitor . JAK1 inhibitors play a crucial role in treating autoimmune diseases, inflammatory disorders, and certain cancers.
Oncology Research
Anti-Cancer Activity:- Novel compounds derived from pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidine scaffolds, including our compound, exhibit potent inhibitory effects against cancer cells. The IC50 values range from 0.057 μM to 3.646 μM, surpassing the activity of sorafenib (IC50: 0.184 μM) .
Organic Synthesis
Building Block for Pyrrolo[2,3-d]pyrimidine Derivatives:- The improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate yields an impressive overall yield of 31%. This compound serves as a valuable building block for synthesizing other pyrrolo[2,3-d]pyrimidine derivatives .
Intermediates in Pharmaceutical Processes
Laboratory Research and Chemical Synthesis:- (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate finds applications as an organic synthesis intermediate and pharmaceutical intermediate. Researchers use it during laboratory development and in chemical processes for drug synthesis .
Mecanismo De Acción
Target of Action
The primary target of the compound 3-chloro-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2 . This binding prevents ATP from associating with CDK2, thereby inhibiting the kinase’s activity . As a result, the cell cycle is arrested, preventing the proliferation of cancer cells .
Biochemical Pathways
The compound primarily affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound prevents this transition, leading to cell cycle arrest . This can result in the inhibition of tumor growth .
Pharmacokinetics
The compound’s effectiveness in inhibiting cdk2 suggests that it has sufficient bioavailability to exert its effects
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound induces cell cycle arrest, preventing cells from dividing . This can lead to a reduction in tumor growth, making the compound a potential candidate for cancer treatment .
Safety and Hazards
Propiedades
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-7-methylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O/c1-23-7-5-14-17(23)21-12-22-18(14)24-8-3-13(4-9-24)11-25-16-2-6-20-10-15(16)19/h2,5-7,10,12-13H,3-4,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMOTGMAXGPHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCC(CC3)COC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.